molecular formula C7H13ClN2 B6194093 1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride CAS No. 2680540-31-0

1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride

Cat. No.: B6194093
CAS No.: 2680540-31-0
M. Wt: 160.6
InChI Key:
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Description

1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H13ClN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the alkylation of pyrrole derivatives. One common method is the reaction of 1-ethylpyrrole with formaldehyde and ammonium chloride under acidic conditions to form the corresponding methanamine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride
  • 1-(1H-pyrrol-2-yl)methanamine
  • 1-(1-phenyl-1H-pyrrol-2-yl)methanamine

Uniqueness

1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to its specific ethyl substitution on the pyrrole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride involves the reaction of 1-ethyl-2-pyrrolidinone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "1-ethyl-2-pyrrolidinone", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 1-ethyl-2-pyrrolidinone, formaldehyde, and ammonium chloride in a solvent such as ethanol.", "Step 2: Heat the mixture to reflux for several hours to form the intermediate 1-(1-ethyl-1H-pyrrol-2-yl)methanol.", "Step 3: Cool the mixture and add sodium borohydride to reduce the intermediate to 1-(1-ethyl-1H-pyrrol-2-yl)methanamine.", "Step 4: Quaternize the amine with hydrochloric acid to form 1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride.", "Step 5: Isolate the product by filtration or crystallization." ] }

CAS No.

2680540-31-0

Molecular Formula

C7H13ClN2

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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